4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole
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Overview
Description
4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a fluorine atom at the 4-position and two methyl groups at the 1 and 2 positions. Benzimidazoles are known for their diverse biological activities and are commonly found in pharmaceuticals, agrochemicals, and other functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an appropriate aldehyde .
Industrial Production Methods
Industrial production methods for benzimidazoles often involve large-scale cyclization reactions under controlled conditions. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atom and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazoles .
Scientific Research Applications
4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as an antimicrobial agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit quorum sensing in bacteria, thereby reducing virulence without affecting bacterial viability . This mechanism makes it a promising candidate for the development of new antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-1H-benzo[d]imidazole: Similar in structure but with a phenyl group instead of methyl groups.
1H-Benzimidazole: The parent compound without the fluorine and methyl substitutions.
4-Phenyl-1H-imidazole: Contains a phenyl group instead of a benzimidazole core .
Uniqueness
4-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H9FN2 |
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Molecular Weight |
164.18 g/mol |
IUPAC Name |
4-fluoro-1,2-dimethylbenzimidazole |
InChI |
InChI=1S/C9H9FN2/c1-6-11-9-7(10)4-3-5-8(9)12(6)2/h3-5H,1-2H3 |
InChI Key |
FIMQLBMFEDJYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC=C2F |
Origin of Product |
United States |
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